2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-17(10-14-13-4-1-2-5-15(13)25-21-14)23-8-7-12(11-23)18-20-19(26-22-18)16-6-3-9-27-16/h1-6,9,12H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURDTLFRUCVCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the formation of the benzoxazole ring, followed by the introduction of the thiophene and oxadiazole rings. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific functional groups on the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole, thiophene, and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Its logP (~2.8) is higher than SA67-0943 (1.54) due to the absence of polar oxane and pyrazole groups, suggesting improved membrane permeability but reduced aqueous solubility .
- Compared to Compound 6 in , the target lacks a pyrazoline ring but incorporates a pyrrolidine-oxadiazole linker, which may reduce metabolic instability associated with dihydropyrazoline rings .
Computational and Crystallographic Tools
Structural validation of analogs relies on software such as:
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one is an organic heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A benzoxazole ring
- A thiophene moiety
- A pyrrolidine derivative
The molecular formula is with a molecular weight of approximately 364.41 g/mol. The unique combination of these structural elements imparts distinct electronic and steric properties that may enhance its biological activity.
Biological Activities
Research indicates that compounds similar to This compound exhibit a variety of biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of benzoxazole derivatives. For instance, derivatives containing the benzoxazole structure have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, minimal inhibitory concentrations (MIC) for several derivatives were reported, indicating that while some were effective, others showed limited activity .
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 50 | Active |
| Compound B | 200 | Weak |
| Compound C | 25 | Strong |
Antiviral Activity
Benzoxazole derivatives have also been investigated for antiviral properties. Some compounds demonstrated significant inhibition against viral replication in vitro. For example, certain derivatives were noted for their effectiveness against influenza and HIV viruses .
Anticancer Activity
The compound's potential anticancer properties are linked to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it may interact with specific cellular pathways involved in tumor growth.
The biological activity of This compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to specific receptors on cell membranes, altering signal transduction pathways.
- DNA Interaction : Some studies suggest that related compounds can intercalate into DNA, affecting replication and transcription processes.
Comparative Studies
Comparative studies with structurally related compounds have highlighted the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound D | Benzothiazole ring | Antimicrobial |
| Compound E | Thiophene and phenyl group | Antiviral |
| Compound F | Benzoxazole with thiophene | Anticancer |
These comparisons illustrate how slight variations in structure can lead to significant differences in biological activity.
Case Studies
A recent case study involving the synthesis and evaluation of a series of benzoxazole derivatives demonstrated that modifications to the thiophene moiety significantly affected antimicrobial potency. The most active derivative exhibited an MIC value significantly lower than that of standard antibiotics used in treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
